molecular formula C19H21N5O2S B6436257 N-methyl-1-phenyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide CAS No. 2549005-98-1

N-methyl-1-phenyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

Cat. No. B6436257
CAS RN: 2549005-98-1
M. Wt: 383.5 g/mol
InChI Key: IYZQSNZVKUNSFM-UHFFFAOYSA-N
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Description

“N-methyl-1-phenyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activity .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines depends on the location of the nitrogen atom in the pyridine ring . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can be determined using various spectroscopic techniques such as IR, NMR, and mass spectrometry .

Mechanism of Action

Target of Action

The compound “N-methyl-1-phenyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide” is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidine derivatives have been found to target several proteins, including dihydrofolate reductase (DHFR), tyrosine-protein kinase transforming protein Abl, MAP kinases, and biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth, signal transduction, and metabolism.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activities . For instance, when the compound binds to a kinase, it can inhibit the kinase’s activity, preventing the phosphorylation of downstream proteins and thus altering cellular signaling pathways .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of kinases can disrupt signal transduction pathways, leading to changes in cell growth and proliferation . Similarly, inhibition of DHFR can affect the synthesis of nucleotides, impacting DNA replication and cell division .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For example, inhibition of kinases can lead to reduced cell proliferation, potentially making the compound useful in treating diseases characterized by abnormal cell growth, such as cancer .

Safety and Hazards

The safety and hazards associated with pyrido[2,3-d]pyrimidines are largely dependent on their specific structures and biological activities. Some pyrido[2,3-d]pyrimidines have been shown to exhibit antiproliferative effects, which could potentially lead to cytotoxicity .

properties

IUPAC Name

N-methyl-1-phenyl-N-(1-pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-23(27(25,26)13-15-6-3-2-4-7-15)16-9-11-24(12-16)19-17-8-5-10-20-18(17)21-14-22-19/h2-8,10,14,16H,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZQSNZVKUNSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=C2C=CC=N3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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